molecular formula C16H20FN3O2 B13412979 Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B13412979
M. Wt: 305.35 g/mol
InChI Key: WDSBHMAXXRTWJT-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a 1,4-dihydropyrimidine core with specific substituents:

  • Position 2: Methylamino (-NHCH₃) group.
  • Position 4: 4-Fluorophenyl aromatic ring.
  • Position 5: Methyl ester (-COOCH₃).
  • Position 6: Isopropyl (-CH(CH₃)₂) group.

Properties

Molecular Formula

C16H20FN3O2

Molecular Weight

305.35 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2-methylimino-6-propan-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H20FN3O2/c1-9(2)13-12(15(21)22-4)14(20-16(18-3)19-13)10-5-7-11(17)8-6-10/h5-9,14H,1-4H3,(H2,18,19,20)

InChI Key

WDSBHMAXXRTWJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(NC(=NC)N1)C2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with isopropylamine to form an intermediate Schiff base, which is then cyclized with methyl acetoacetate under acidic conditions to yield the desired dihydropyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Comparison of Selected Dihydropyrimidine Derivatives
Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Position 6 Substituent
Target Compound Methylamino (-NHCH₃) 4-Fluorophenyl Methyl ester (-COOCH₃) Isopropyl
2-Mercapto-4-oxo-6-(thiophen-2-yl)-... [1] Thiol (-SH) Thiophene-2-yl Cyano (-CN) Phenyl
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)... [3] Allylsulfanyl (-S-CH₂CH=CH₂) 4-Methoxyphenyl Ethyl ester (-COOEt) Methyl
Calcium salt derivative [2] Methylsulfonamido (-N(SO₂CH₃)CH₃) 4-Fluorophenyl Heptenoic acid chain Isopropyl

Key Observations :

  • Position 2: The target compound’s methylamino group contrasts with thiol (in 4e) and allylsulfanyl (in ’s compound).
  • Position 4 : The 4-fluorophenyl group (target) shares electron-withdrawing properties with 4-methoxyphenyl () but differs in lipophilicity and steric effects. Fluorine’s electronegativity may improve metabolic stability over methoxy groups .
  • Position 5: Methyl ester (target) vs. cyano or ethyl ester groups. Esters are prone to hydrolysis, but methyl esters may confer faster metabolic clearance than ethyl esters .
  • Position 6 : Isopropyl (target) vs. phenyl or methyl. The bulky isopropyl group could enhance steric hindrance, influencing receptor interactions .

Physicochemical Properties

NMR Data :

  • reports δ 112.63–128.98 ppm for aromatic carbons in a 4-methoxyphenyl analog. The target compound’s 4-fluorophenyl group would likely show upfield shifts for fluorine-adjacent carbons due to electron-withdrawing effects .
  • Methyl ester carbonyls typically resonate at δ 165–170 ppm in $^{13}\text{C}$ NMR, consistent with analogs in .

Solubility: The methylamino and ester groups may improve water solubility compared to sulfur-containing analogs, though fluorophenyl’s hydrophobicity could offset this .

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